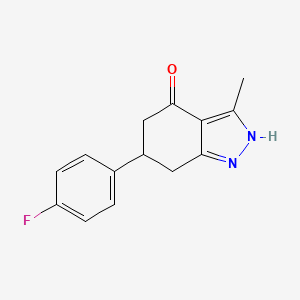

![molecular formula C14H12ClF3N2O B5316208 8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)

8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000071762685, ZINC000071762686 .

Synthesis Analysis

The synthesis of quinoxaline derivatives, which “8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is likely a part of, has been extensively studied. Quinoxaline can be synthesized by adopting green chemistry principles . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

The molecular structure of “8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is not explicitly mentioned in the search results. However, it is a quinoline derivative, and quinoline is a nitrogen-containing heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

The specific chemical reactions involving “8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” are not detailed in the search results. However, quinoxaline derivatives have been synthesized and tested for various activities . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” are not explicitly mentioned in the search results. However, it is a solid compound .

Mecanismo De Acción

The mechanism of action of “8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is not explicitly mentioned in the search results. However, quinolinediones, which this compound might be a part of, are involved in the inhibition of cell cycle progression at both G1 and G2/M phase. They are also involved in inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .

Safety and Hazards

The safety data sheet for a similar compound, “6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . This review contains newer quinoxaline derivatives against many targets, receptors, or microorganisms . This work comprises the study on quinoxaline as a core unit from the year 2002 to 2020 . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Propiedades

IUPAC Name |

4-(8-chloroquinolin-2-yl)-2-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2O/c15-10-3-1-2-9-4-5-12(19-13(9)10)20-6-7-21-11(8-20)14(16,17)18/h1-5,11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXMKEBMHXOELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC3=C(C=CC=C3Cl)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)

![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316131.png)

![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)

![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)

![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)

![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)

![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)

![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)

![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)